

# Org 25935 small therapeutic range and dose optimization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Org 25935 |           |  |  |  |
| Cat. No.:            | B1677470  | Get Quote |  |  |  |

## **Technical Support Center: Org 25935**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Org 25935**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on its narrow therapeutic range and dose optimization.

# **Troubleshooting Guides and FAQs**

Q1: We are observing significant central nervous system (CNS) depressive effects in our animal models at doses intended to be therapeutic. How can we mitigate this?

A1: This is a known challenge with **Org 25935**, as it has a narrow therapeutic window.[1] CNS-depressive effects, such as sedation, have been observed, particularly in certain animal strains like Alko-Alcohol (AA) rats.[1]

#### **Troubleshooting Steps:**

Dose Titration: Initiate experiments with a lower dose and gradually titrate upwards. A dose
of 3 mg/kg (i.p.) in Wistar rats was found to have minimal effect on ethanol consumption,
while 6 mg/kg showed a significant reduction.[1][2] Doses of 1.5 mg/kg, 3 mg/kg, and 6
mg/kg have been explored in rats.[3]

## Troubleshooting & Optimization





- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies
  to correlate plasma and brain concentrations of Org 25935 with both the desired therapeutic
  effect and the observed side effects. This can help in designing a dosing regimen that
  maintains the compound within its therapeutic window.
- Animal Strain Consideration: Be aware that the neurobehavioral effects of Org 25935 can
  differ between strains.[1] If using a strain known to be sensitive, consider using a more
  robust strain or adjusting the dose accordingly.
- Behavioral Monitoring: Implement a detailed behavioral monitoring protocol to systematically score CNS-depressive effects. This will allow for a more quantitative assessment of the sideeffect profile at different doses.

Q2: What are the reported side effects of **Org 25935** in human clinical trials, and how were they managed?

A2: In human clinical trials for alcohol dependence and schizophrenia, **Org 25935** was generally well-tolerated, but some side effects were reported. The most common side effects included fatigue, dizziness, and transient visual events.[4][5][6] In a study on healthy volunteers, a single 12 mg dose caused significantly more dizziness and drowsiness compared to placebo.[7]

Management in Clinical Trials:

- Dose Flexibility: Clinical trials for schizophrenia utilized a flexible-dose design (e.g., 4-8 mg and 12-16 mg twice daily), allowing for dose adjustments based on tolerability.[5][8][9]
- Monitoring: Close monitoring of adverse events was a standard part of the clinical trial protocols.

Q3: We are not observing the expected reduction in alcohol consumption in our rat model. What could be the issue?

A3: Several factors could contribute to a lack of efficacy in animal models of alcohol consumption.

**Troubleshooting Steps:** 



- Dose and Administration Route: Ensure the dose is within the effective range. Studies in
  Wistar rats have shown that a higher dose (6 mg/kg, i.p.) was effective in reducing alcohol
  intake, whereas a lower dose (3 mg/kg, i.p.) was not.[1][2] The timing of administration is
  also crucial; in some studies, Org 25935 was administered intraperitoneally approximately
  40 minutes before access to ethanol.[3][10]
- Duration of Treatment: The effect of **Org 25935** on ethanol intake may not be immediate.

  One study reported that the effect became evident after about 5 days of treatment and was sustained for up to 40 days.[3]
- Animal Model and Preference: The baseline alcohol preference of the animals can influence the outcome. The effects have been demonstrated in rats with both high and low ethanol preference.[10]
- Drug Stability and Formulation: Confirm the stability of your Org 25935 solution. It has been dissolved in 0.9% NaCl for intraperitoneal injection.[2]

## **Quantitative Data Summary**

The following tables summarize the available quantitative data for **Org 25935** from preclinical and clinical studies.

Table 1: Preclinical Dosing and Effects of Org 25935 in Rats



| Dose (mg/kg,<br>i.p.) | Animal Strain        | Observed<br>Effect on<br>Ethanol Intake         | Other<br>Observed<br>Effects                 | Reference |
|-----------------------|----------------------|-------------------------------------------------|----------------------------------------------|-----------|
| 1.5                   | Wistar               | Reduced efficacy<br>compared to<br>higher doses | -                                            | [3]       |
| 3                     | Wistar               | No significant<br>effect                        | Raises extracellular glycine levels by ~25%  | [1][2]    |
| 6                     | Wistar               | Significant reduction in intake and preference  | Raises extracellular glycine levels by ~80%  | [1][2][3] |
| 10                    | Not Specified        | Not Specified                                   | Raises extracellular glycine levels by ~130% | [2]       |
| Not Specified         | Alko-Alcohol<br>(AA) | Reduced ethanol and water intake                | Strong CNS-<br>depressive<br>effects         | [1]       |

Table 2: Human Clinical Trial Dosing of Org 25935



| Indication                                 | Dose     | Dosing<br>Regimen              | Key Findings                                                          | Reference |
|--------------------------------------------|----------|--------------------------------|-----------------------------------------------------------------------|-----------|
| Alcohol<br>Dependence                      | 12 mg    | Twice a day                    | No significant benefit over placebo in preventing relapse.            | [4][6]    |
| Schizophrenia<br>(Negative<br>Symptoms)    | 4-8 mg   | Twice a day<br>(flexible dose) | No significant difference from placebo in reducing negative symptoms. | [5][8][9] |
| Schizophrenia<br>(Negative<br>Symptoms)    | 12-16 mg | Twice a day<br>(flexible dose) | No significant difference from placebo in reducing negative symptoms. | [5][8][9] |
| Cognitive Performance (Healthy Volunteers) | 12 mg    | Single dose                    | No improvement in learning or memory.                                 | [7]       |

# **Experimental Protocols**

1. Protocol for Assessing Ethanol Consumption in Rats (Two-Bottle Free-Choice Paradigm)

This protocol is based on methodologies described in studies investigating the effect of **Org 25935** on alcohol intake.[1][3][10]

Objective: To evaluate the effect of **Org 25935** on voluntary ethanol consumption.

Materials:



- Male Wistar rats
- Org 25935
- 0.9% NaCl (vehicle)
- Standard rat chow and water
- Drinking bottles (two per cage)
- Ethanol (e.g., 6% v/v solution)

#### Procedure:

- Acclimation and Baseline:
  - House rats individually.
  - Provide rats with continuous access to two bottles, one containing water and the other an ethanol solution (e.g., 6% v/v).
  - Measure fluid consumption daily for a baseline period (e.g., 1-2 weeks) to determine ethanol preference.
- Limited Access Paradigm:
  - Switch to a limited access schedule where fluids are available for a specific period each day (e.g., 2.5 hours).[2]
  - Continue to measure daily ethanol and water intake to establish a stable baseline under limited access conditions.
- Drug Administration:
  - Randomly assign rats to receive either Org 25935 or vehicle.
  - Dissolve Org 25935 in 0.9% NaCl.



 Administer the assigned treatment (e.g., 6 mg/kg Org 25935 or vehicle) via intraperitoneal (i.p.) injection approximately 40 minutes before the start of the limited access drinking session.[3][10]

#### Data Collection:

- Measure the volume of ethanol and water consumed during the access period.
- Calculate ethanol preference as (volume of ethanol consumed / total volume of fluid consumed) x 100.
- Monitor animals for any adverse behavioral effects.
- Data Analysis:
  - Compare ethanol intake and preference between the Org 25935-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).
- 2. Protocol for In Vivo Microdialysis to Measure Extracellular Glycine

This protocol is a generalized representation based on the use of microdialysis in studies of Org 25935.[2][11]

Objective: To measure the effect of **Org 25935** on extracellular glycine levels in a specific brain region (e.g., nucleus accumbens or striatum).

#### Materials:

- Anesthetized or freely moving rats with a surgically implanted guide cannula.
- Microdialysis probes
- Perfusion pump
- Artificial cerebrospinal fluid (aCSF)
- Fraction collector
- HPLC system for glycine analysis



• Org 25935 and vehicle

#### Procedure:

- Surgical Implantation:
  - Surgically implant a guide cannula targeting the brain region of interest under anesthesia.
  - Allow for a post-operative recovery period.
- Microdialysis Probe Insertion:
  - o On the day of the experiment, insert the microdialysis probe through the guide cannula.
- Probe Perfusion and Baseline Collection:
  - Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min).
  - Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
  - Collect several baseline samples to ensure a stable glycine level.
- Drug Administration:
  - Administer Org 25935 or vehicle (e.g., i.p. injection).
- Post-Dosing Sample Collection:
  - Continue collecting dialysate samples for a predetermined period post-administration to monitor changes in extracellular glycine levels.
- Sample Analysis:
  - Analyze the glycine concentration in the dialysate samples using HPLC.
- Data Analysis:



- Express the post-dosing glycine levels as a percentage of the baseline levels for each animal.
- Compare the changes in glycine levels between the Org 25935 and vehicle groups.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of Org 25935.





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of **Org 25935**.





Click to download full resolution via product page

Caption: Logical flow for dose optimization of **Org 25935**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and safety of the glycine transporter-1 inhibitor org 25935 for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomised trial of the effect of the glycine reuptake inhibitor Org 25935 on cognitive performance in healthy male volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]



- 9. researchgate.net [researchgate.net]
- 10. The glycine reuptake inhibitor Org 25935 decreases ethanol intake and preference in male wistar rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- To cite this document: BenchChem. [Org 25935 small therapeutic range and dose optimization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677470#org-25935-small-therapeutic-range-and-dose-optimization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com